3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid is a compound that belongs to the class of heterocyclic organic compounds, specifically pyridine derivatives. These compounds are characterized by the presence of a nitrogen atom within a cyclic structure, which often imparts unique chemical properties and biological activities. This particular compound is derived from the cyclopenta[b]pyridine framework, which has been explored for its potential applications in medicinal chemistry and materials science.
The synthesis of 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid can be traced back to various synthetic methodologies focusing on cyclopenta[b]pyridine derivatives. These derivatives have been studied for their diverse biological activities, including neuroprotective effects and potential use as corrosion inhibitors . The classification of this compound falls under the category of organic acids due to the presence of a carboxylic acid functional group in its structure.
The synthesis of 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid can be accomplished through several methods:
The cyclocondensation method typically requires refluxing the reaction mixture in an alcoholic solvent (ethanol or methanol) at elevated temperatures (around 80 °C) for approximately one hour . The products are then purified through filtration and recrystallization techniques.
3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid features a cyclopenta[b]pyridine core structure with a propanoic acid side chain. The molecular formula can be represented as , indicating that it contains carbon, hydrogen, and nitrogen atoms.
The compound's molecular weight is approximately 189.25 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure. For instance, NMR data may show characteristic peaks corresponding to the protons on the cyclopentane ring and propanoic acid moiety .
3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control, catalysts, and solvents to achieve optimal yields.
The mechanism of action for compounds like 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid often involves interaction with biological targets such as enzymes or receptors. For example, studies have indicated that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems or inhibiting oxidative stress pathways.
Research has shown that such compounds may act as inhibitors or modulators in various biochemical pathways, contributing to their potential therapeutic effects .
The compound is soluble in organic solvents like dichloromethane but may have limited solubility in water due to its hydrophobic cyclopentane structure. Its reactivity is influenced by the presence of both the nitrogen atom in the pyridine ring and the carboxylic acid group.
3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid has potential applications in:
3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid emerged from targeted efforts to develop novel allosteric modulators for G-protein-coupled receptors (GPCRs). Its core structure—the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold—was identified as a privileged motif in neurological drug discovery during the mid-2010s. Patent literature reveals that derivatives of this bicyclic system were specifically engineered to target allosteric sites on the M4 muscarinic acetylcholine receptor (mAChR), aiming to overcome limitations of orthosteric ligands, such as receptor subtype selectivity and adverse effects [4]. The propanoic acid variant arose from systematic modifications to optimize receptor binding and metabolic stability, positioning it as a key intermediate for advanced compounds like those disclosed in patent WO2017112719A1 [4]. This compound’s discovery reflects a broader shift toward structurally complex, functionally nuanced modulators in neuropharmacology.
The compound’s molecular architecture (C11H13NO2, MW 191.23 g/mol) integrates critical pharmacophoric elements that enhance its utility in drug design [2]. Its fused bicyclic system consists of a pyridine ring annulated with a cyclopentane ring, creating a rigid, planar structure that favors interactions with aromatic residues in target binding pockets. The propanoic acid side chain, evidenced by the SMILES string O=C(O)CCC1CCC2=CC=CN=C21
[2], introduces three key properties:
Table 1: Key Chemical Properties of 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic Acid
Property | Value |
---|---|
CAS Number | 1534027-23-0 |
Molecular Formula | C₁₁H₁₃NO₂ |
Molecular Weight | 191.23 g/mol |
SMILES String | O=C(O)CCC1CCC2=CC=CN=C21 |
Storage Conditions | Cold-chain transportation |
This balance of rigidity and flexibility makes it a versatile synthon for targeting diverse proteins, exemplified by its role in developing Factor XIa inhibitors for anticoagulant therapy [5].
This compound addresses critical gaps in treating neurological disorders through its dual applicability:
Table 2: Therapeutic Applications Linked to the Cyclopenta[b]pyridine Scaffold
Therapeutic Area | Target | Biological Role |
---|---|---|
Neurological Disorders | M4 mAChR | Allosteric modulation for psychosis/cognition |
Thrombosis | Factor XIa | Selective inhibition for anticoagulation |
Neuropathic Pain | σ1 Receptor/MOR | Dual ligands for analgesia (see hybrid derivatives) |
The scaffold’s adaptability underscores its value in designing multifunctional ligands, such as σ1 receptor/MOR (mu-opioid receptor) hybrids for neuropathic pain, where carboxylic acid derivatives enable synergistic pharmacology [4] [7].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: